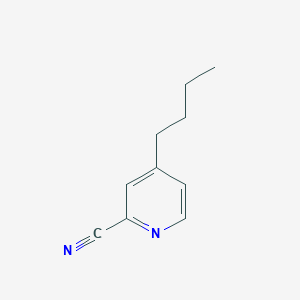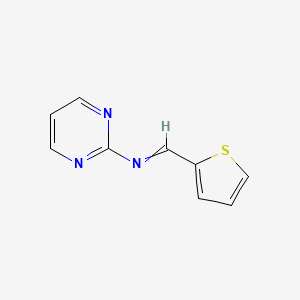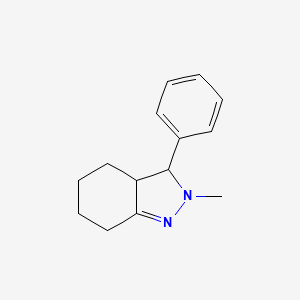
4-Butylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylpyridine-2-carbonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of pyridine, featuring a butyl group at the fourth position and a nitrile group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpyridine-2-carbonitrile typically involves the reaction of 4-butylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrile group is introduced at the second position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Butylpyridine-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Butylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It serves as a precursor for the production of various chemicals used in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Butylpyridine-2-carbonitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in organic synthesis, it acts as a nucleophile or electrophile in various reactions. In materials science, its electronic properties are exploited to develop new materials. The exact pathways and molecular targets vary based on the specific use case.
Comparación Con Compuestos Similares
4-tert-Butylpyridine-2-carbonitrile: Similar structure but with a tert-butyl group instead of a butyl group.
4-Methylpyridine-2-carbonitrile: Features a methyl group at the fourth position.
4-Ethylpyridine-2-carbonitrile: Contains an ethyl group at the fourth position.
Uniqueness: 4-Butylpyridine-2-carbonitrile is unique due to its specific combination of a butyl group and a nitrile group on the pyridine ring. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
142730-56-1 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
4-butylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-2-3-4-9-5-6-12-10(7-9)8-11/h5-7H,2-4H2,1H3 |
Clave InChI |
YQZRZYMVMSUIQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=NC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)



![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Trimethyl({2-methyl-1-[(propan-2-yl)oxy]prop-1-en-1-yl}oxy)silane](/img/structure/B12543870.png)
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)

![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)


